molecular formula C20H20N6O B2852823 {4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine CAS No. 1251683-70-1

{4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine

Cat. No. B2852823
M. Wt: 360.421
InChI Key: ZFGAMRJKBGNNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine is a useful research compound. Its molecular formula is C20H20N6O and its molecular weight is 360.421. The purity is usually 95%.
BenchChem offers high-quality {4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound {4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine involves the reaction of 4-bromoacetophenone with sodium hydride to form a ketone intermediate, which is then reacted with ethyl acetoacetate to form a β-ketoester. The β-ketoester is then reacted with hydrazine hydrate to form a hydrazone intermediate, which is then reacted with sodium nitrite and copper powder to form a triazole intermediate. The triazole intermediate is then reacted with 2-chloro-5-nitrobenzoyl chloride to form an oxadiazole intermediate, which is then reacted with benzylamine and sodium hydroxide to form the final product.

Starting Materials
4-bromoacetophenone, sodium hydride, ethyl acetoacetate, hydrazine hydrate, sodium nitrite, copper powder, 2-chloro-5-nitrobenzoyl chloride, benzylamine, sodium hydroxide, dimethylamine

Reaction
4-bromoacetophenone + sodium hydride → ketone intermediate, ketone intermediate + ethyl acetoacetate → β-ketoester, β-ketoester + hydrazine hydrate → hydrazone intermediate, hydrazone intermediate + sodium nitrite + copper powder → triazole intermediate, triazole intermediate + 2-chloro-5-nitrobenzoyl chloride → oxadiazole intermediate, oxadiazole intermediate + benzylamine + sodium hydroxide → final product {4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine

properties

IUPAC Name

4-[3-(1-benzyl-5-methyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-14-18(22-24-26(14)13-15-7-5-4-6-8-15)19-21-20(27-23-19)16-9-11-17(12-10-16)25(2)3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGAMRJKBGNNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.